![molecular formula C13H17N3OS B1273562 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-82-3](/img/structure/B1273562.png)
5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is an organic compound with the chemical formula C13H16N2OS and a molecular weight of 260.35 g/mol . It appears as a white crystalline solid and is soluble in most organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves a series of chemical reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form the corresponding ester, which is then reacted with hydrazine hydrate to yield the hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to form the triazole ring, followed by alkylation with methyl iodide to introduce the thiol group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave irradiation to accelerate reaction times and improve yields .
Chemical Reactions Analysis
5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted triazoles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial activity. This compound has been shown to inhibit the growth of various microorganisms by disrupting their metabolic processes. Its mechanism of action likely involves binding to enzymes or proteins essential for microbial survival, leading to cell death .
Antioxidant Activity
In addition to its antimicrobial properties, this compound also displays antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .
Agricultural Applications
The compound's antifungal properties make it a candidate for agricultural use as a fungicide. Its effectiveness against plant pathogens can help in controlling fungal diseases in crops, thus enhancing agricultural productivity. Research has demonstrated that formulations containing this compound can significantly reduce the incidence of fungal infections in various crops .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Agricultural Application
In field trials conducted on tomato plants affected by fungal pathogens, the application of this compound resulted in a marked decrease in disease severity and an increase in yield compared to untreated controls. The study highlighted its potential as an environmentally friendly alternative to conventional fungicides .
Mechanism of Action
The mechanism of action of 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. It may bind to enzymes or other proteins involved in critical cellular functions, leading to the disruption of these processes and ultimately the death of the microorganism .
Comparison with Similar Compounds
5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol: This compound
Biological Activity
5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 667413-82-3) is a synthetic compound belonging to the triazole-thiol class. This compound has garnered attention due to its diverse biological activities, including antimicrobial and antioxidant properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
The chemical formula for this compound is C13H17N3OS, with a molecular weight of 263 g/mol. It features a triazole ring and a thiol group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇N₃OS |
Molecular Weight | 263 g/mol |
LogP | 2.69 |
Purity | 95% |
Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that compounds containing the triazole-thiol structure exhibit significant antimicrobial properties. In a study published in MDPI, various derivatives were synthesized and screened for their antimicrobial activity against several pathogens. The results showed that compounds similar to this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging method. The study found that the triazole-thiol derivatives exhibited notable antioxidant activity, suggesting their potential application in preventing oxidative stress-related diseases .
Case Studies
- Synthesis and Evaluation : A study synthesized several triazole-thiol derivatives and assessed their biological properties. Among these, the compound showed promising results in inhibiting microbial growth and scavenging free radicals .
- Pharmacological Potential : Another investigation highlighted the potential use of triazole derivatives in drug design, particularly for developing new antimicrobial agents. The structural features of this compound were emphasized as beneficial for enhancing pharmacological activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thiol group via nucleophilic substitution methods.
These synthetic routes are crucial for optimizing yield and purity while ensuring the desired biological properties are retained.
Comparative Analysis of Biological Activities
A comparative analysis of various triazole-thiol compounds shows that modifications in substituents significantly affect their biological activities. The following table summarizes the activities of selected derivatives:
Compound | Antimicrobial Activity | Antioxidant Activity |
---|---|---|
This compound | Moderate | High |
5-[1-(Phenyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | Low | Moderate |
5-[1-(Bromophenyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | High | Moderate |
Properties
IUPAC Name |
3-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-8-6-5-7-11(9(8)2)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUXMBAOVJIPHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394083 |
Source
|
Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-82-3 |
Source
|
Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.